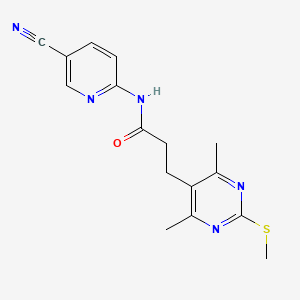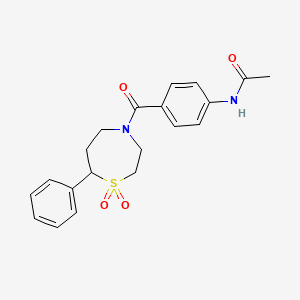
Dlk-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dlk-IN-1” is a selective, orally active inhibitor of dual leucine zipper kinase (DLK, MAP3K12), with a Ki of 3 nM . It retains excellent CNS penetration and is well tolerated following multiple days of dosing at concentrations that exceed those required for DLK inhibition in the brain .
Molecular Structure Analysis
“Dlk-IN-1” has a molecular formula of C20H24F3N5O2 and a molecular weight of 423.43 . DLK, the target of “Dlk-IN-1”, is a large modular protein and its structure-function analysis has been undertaken to examine the role of DLK domains in macromolecular complex formation .
Physical And Chemical Properties Analysis
“Dlk-IN-1” is a solid compound with a molecular formula of C20H24F3N5O2 and a molecular weight of 423.43 . It is recommended to be stored as a powder at -20°C for 3 years .
Aplicaciones Científicas De Investigación
Regulation of Human Skeletal Stem Cells Differentiation
Dlk‐1/Pref‐1 has been identified as a novel regulator of human skeletal stem cell differentiation, impacting the development of osteoblasts and adipocytes in marrow stromal cells (Abdallah et al., 2004).
Role in mRNA Stability and Local Translation in Neurons
DLK-1 kinase in C. elegans plays a crucial role in regulating mRNA stability, affecting synapse formation, axon morphology, and axon regeneration. This kinase acts via the MAPKAP kinase pathway (Yan et al., 2009).
Activation Mechanisms in Neural Responses
DLK-1 kinase activity is regulated by calcium-mediated dissociation from an inhibitory isoform. This mechanism is crucial for signal transduction in response to axonal injury and synaptic activity (Yan & Jin, 2012).
Expression in Bovine Adipose Tissue
Dlk-1 exhibits tissue-specific expression patterns in bovine tissues, influencing the differentiation of adipocytes and potentially reflecting preadipocyte content in different tissues (Vuocolo et al., 2003).
Phosphorylation of Histone H3 in Mitosis
Dlk/ZIP kinase specifically phosphorylates histone H3 at Thr11 during mitosis, suggesting its role in labeling centromere-specific chromatin for mitotic processes (Preuss et al., 2003).
DLK-1 in Carcinomas
DLK-1 is expressed in various carcinomas, including hepatocellular carcinoma and breast carcinoma, suggesting its potential as a target for monoclonal antibody therapy (Yanai et al., 2010).
Influence on Bone Marrow Stromal Microenvironment
DLK-1 affects B cell development by altering the bone marrow stromal microenvironment, not directly affecting hematopoietic stem/progenitor cells (Pawelczyk et al., 2012).
Impact on B Cell Differentiation and Function
Dlk1 influences the differentiation and function of B lymphocytes, affecting cell-cell interactions in the bone marrow microenvironment (Raghunandan et al., 2008).
Mecanismo De Acción
“Dlk-IN-1” is a selective inhibitor of DLK (MAP3K12) with a Ki of 3 nM . It retains excellent CNS penetration and is well tolerated following multiple days of dosing at concentrations that exceed those required for DLK inhibition in the brain . DLK1 encodes a transmembrane protein that interacts with NOTCH1 receptor to negatively regulate NOTCH signaling .
Safety and Hazards
Propiedades
IUPAC Name |
5-[5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-10(2)28-16(18-13-6-27(7-14(13)18)12-8-29-9-12)4-15(26-28)11-3-17(19(24)25-5-11)30-20(21,22)23/h3-5,10,12-14,18H,6-9H2,1-2H3,(H2,24,25)/t13-,14+,18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFRVBGJORHNV-UUVAVEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3C4C3CN(C4)C5COC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3[C@H]4[C@@H]3CN(C4)C5COC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dlk-IN-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2626247.png)

![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2626252.png)


![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)
![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)
![Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2626270.png)